2-(Triisopropylsilyl)-1,3-dithiane

Catalog No.
S1524523
CAS No.
145251-89-4
M.F
C13H28S2Si
M. Wt
276.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Triisopropylsilyl)-1,3-dithiane

CAS Number

145251-89-4

Product Name

2-(Triisopropylsilyl)-1,3-dithiane

IUPAC Name

1,3-dithian-2-yl-tri(propan-2-yl)silane

Molecular Formula

C13H28S2Si

Molecular Weight

276.6 g/mol

InChI

InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3

InChI Key

RDHMCAVXJVTKDB-UHFFFAOYSA-N

SMILES

CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C

Synonyms

2-(TRIISOPROPYLSILYL)-1 3-DITHIANE 97

Canonical SMILES

CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C

Use in Organic Synthesis

Triisopropylsilyl compounds are often used in organic synthesis . They can be used as protecting groups for reactive functional groups, allowing chemists to perform selective reactions on other parts of the molecule. They can also be used to increase the solubility of certain compounds in organic solvents, making them easier to work with.

Use in Silica Aerogels

Use in Singlet-Exciton Fission

Use in Triplet-Triplet Annihilation Photochemical Upconversion

Use in Organic Field-Effect Transistors

Triisopropylsilylethynyl-substituted indenofluorenes have been used in the development of organic field-effect transistors (OFETs) . These compounds have been shown to exhibit high electron deficiency, making them suitable for use as n-type semiconductors . The use of triisopropylsilyl groups on the long molecular axes of these compounds is a novel approach in this field .

Use in Triplet-Triplet Annihilation Photochemical Upconversion

Use as Protecting Groups in Organic Synthesis

Silyl ethers, a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group, are usually used as protecting groups for alcohols in organic synthesis . Triisopropylsilyl can be one of the substituents (R1, R2, R3) in the general structure of silyl ethers (R1R2R3Si−O−R4) .

2-(Triisopropylsilyl)-1,3-dithiane is a specialized organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a 1,3-dithiane framework. This compound is notable for its unique structural features, which include two sulfur atoms in a five-membered ring containing carbon atoms. The triisopropylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various synthetic applications.

  • Deprotonation: The compound can be deprotonated using strong bases such as n-butyllithium, forming a lithio derivative that can react with electrophiles to form carbon-carbon bonds .
  • Thioacetalization: It can undergo thioacetalization reactions with carbonyl compounds, which is a common method for protecting aldehydes and ketones during synthesis .
  • Nucleophilic Substitution: The lithio derivative can also react with alkyl halides and sulfonates, allowing for the introduction of various substituents onto the dithiane ring .

The synthesis of 2-(Triisopropylsilyl)-1,3-dithiane typically involves the following steps:

  • Formation of Dithiane Framework: The initial step often includes the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane structure.
  • Silylation: The introduction of the triisopropylsilyl group can be achieved through silylation reactions using triisopropylsilyl chloride and a base like triethylamine to facilitate the reaction .
  • Purification: The final product is usually purified through standard techniques such as distillation or chromatography to ensure high purity for further applications.

2-(Triisopropylsilyl)-1,3-dithiane finds utility in several areas:

  • Synthetic Organic Chemistry: It serves as a protective group for carbonyl compounds during multi-step syntheses.
  • Building Block for Complex Molecules: This compound acts as an intermediate in the synthesis of more complex organic molecules, particularly in natural product synthesis .
  • Material Science: Due to its unique properties, it may also be explored for applications in materials science, particularly in creating functionalized polymers or coatings.

Interaction studies involving 2-(Triisopropylsilyl)-1,3-dithiane primarily focus on its reactivity with electrophiles. The lithiation of this compound allows it to act as a nucleophile in various coupling reactions. Studies have shown that it can effectively participate in C-C bond formation when reacting with different electrophiles such as alkyl halides and epoxides .

Several compounds share structural similarities with 2-(Triisopropylsilyl)-1,3-dithiane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-DithianeDithianeBasic structure without silyl substitution
2-Methyl-1,3-dithianeDithianeContains a methyl group instead of triisopropylsilyl
2-(Trimethylsilyl)-1,3-dithianeDithianeUses trimethylsilyl group; less steric hindrance
2-(Phenylthio)-1,3-dithianeDithianeContains a phenylthio group; used for different reactivity
2-Silyl-1,3-dithiolaneDithiolaneSimilar but has an additional sulfur atom; different reactivity

The uniqueness of 2-(Triisopropylsilyl)-1,3-dithiane lies in its steric bulk and enhanced stability due to the triisopropylsilyl group. This makes it particularly valuable for synthetic applications where reactivity needs to be controlled while maintaining solubility.

Wikipedia

2-(Triisopropylsilyl)-1,3-dithiane

Dates

Modify: 2023-08-15

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